1,2-Bis(2-bromophenyl)ethan-1-one
Description
Overview of Ethanone (B97240) Derivatives in Modern Organic Synthesis
Ethanone derivatives, which feature a carbonyl group bonded to a methyl group and another substituent, are fundamental synthons in organic chemistry. Aryl methyl ketones, a subset of ethanone derivatives, are particularly valuable as they are abundant and cost-effective starting materials for the synthesis of a wide array of aromatic heterocycles, which are prevalent in natural products and pharmaceutical agents. nih.gov Their utility stems from the reactivity of both the ketone's carbonyl group and the adjacent α-hydrogens.
These compounds serve as precursors in numerous transformations, including the synthesis of complex molecules like quinolines and 1-indanones. rsc.orgnih.gov For instance, aryl methyl ketones can be used in metal-catalyzed and iodine-assisted reactions to build fused polyheterocyclic systems. nih.gov The versatility of ethanone derivatives makes them indispensable tools for chemists aiming to construct intricate molecular frameworks efficiently.
Strategic Importance of Brominated Aryl Ketones in Chemical Research
The introduction of bromine atoms onto an aryl ketone scaffold dramatically enhances its synthetic utility. α-Bromo ketones are crucial intermediates, often synthesized by the direct bromination of the corresponding ketone. organic-chemistry.orgnih.gov The bromine atom at the α-position is a good leaving group, facilitating nucleophilic substitution and the formation of new carbon-carbon and carbon-heteroatom bonds.
Furthermore, bromine atoms on the aromatic ring are of immense strategic importance. They are key functional groups for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. youtube.comyoutube.com These reactions are cornerstones of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon bonds. The presence of a bromo-substituent on an aryl ketone provides a handle for late-stage functionalization, enabling the synthesis of complex, poly-substituted aromatic and heterocyclic compounds. nih.gov For example, palladium-catalyzed reactions involving bromoarenes are widely used to construct para-substituted anilines and other elaborate molecular structures. chemrxiv.orgnih.gov
Current Research Landscape and Underexplored Facets of 1,2-Bis(2-bromophenyl)ethan-1-one
While extensive research exists for various brominated aryl ketones, the specific compound This compound appears to be a relatively underexplored molecule. Its unique structure, featuring two ortho-brominated phenyl rings linked by an ethanone bridge, presents intriguing possibilities for synthetic exploration.
The primary research potential of this compound likely lies in its use as a precursor for intramolecular cyclization reactions. The presence of two bromine atoms in proximity to the ethanone linker makes it an ideal candidate for forming polycyclic aromatic hydrocarbons (PAHs) or complex heterocyclic frameworks through transition-metal catalysis. beilstein-journals.orgnih.gov Palladium-catalyzed intramolecular reactions, in particular, are powerful methods for constructing fused ring systems from appropriately substituted bromoarenes. researchgate.netnih.gov
The specific ortho-positioning of the bromine atoms could direct cyclization pathways to form unique and potentially strained polycyclic systems that might be difficult to access through other synthetic routes. nih.gov Research in this area could focus on developing novel palladium- or other metal-catalyzed conditions to control the cyclization cascade, potentially leading to new classes of functional materials or biologically active compounds. The synthesis of its isomer, 1,2-bis(4-bromophenyl)ethane, has been explored for applications in molecular electronics, highlighting the potential of such bis-brominated structures. rsc.org Given the synthetic power of intramolecular radical cyclizations of aryl halides, This compound represents a promising, yet largely untapped, substrate for the synthesis of novel carbocyclic and heterocyclic structures. researchgate.net
Physicochemical Properties of Related Ethanone Derivatives
| Property | 1-(2-bromophenyl)ethanone nist.gov | 2-Bromo-1-(2-bromophenyl)ethanone asianpubs.orgsigmaaldrich.com | 1,2-Bis(4-bromophenyl)ethanone sigmaaldrich.com |
| Molecular Formula | C₈H₇BrO | C₈H₆Br₂O | C₁₄H₁₀Br₂O |
| Molecular Weight | 199.045 g/mol | 277.94 g/mol | 354.04 g/mol |
| CAS Number | 2142-69-0 | 49851-55-0 | 107028-33-1 |
| IUPAC Name | 1-(2-bromophenyl)ethanone | 2-bromo-1-(2-bromophenyl)ethanone | 1,2-bis(4-bromophenyl)ethanone |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10Br2O |
|---|---|
Molecular Weight |
354.04 g/mol |
IUPAC Name |
1,2-bis(2-bromophenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI Key |
KTLFBWPKHQYKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1,2 Bis 2 Bromophenyl Ethan 1 One
Retrosynthetic Analysis and Identification of Key Precursors for 1,2-Bis(2-bromophenyl)ethan-1-one Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comox.ac.uk For this compound, the primary disconnection lies at the C-C bond between the carbonyl group and the α-carbon. This leads to two key synthons: a 2-bromobenzoyl cation equivalent and a 2-bromobenzyl anion equivalent.
A secondary disconnection can be made at the C-C bond of the ethanone (B97240) core itself. rsc.org This approach considers the formation of the 1,2-diarylethane skeleton first, followed by oxidation to the ketone.
Based on these disconnections, several key precursors can be identified:
From the primary disconnection:
2-Bromobenzoyl chloride or 2-bromobenzoic acid: These serve as the source of the 2-bromobenzoyl moiety.
2-Bromobenzyl bromide or a related 2-bromobenzyl organometallic reagent: This provides the 2-bromobenzyl nucleophile.
From the secondary disconnection:
1,2-Bis(2-bromophenyl)ethane: This symmetrical precursor would require a selective oxidation to yield the desired unsymmetrical ketone, a potentially challenging transformation.
Styrene derivatives: A Heck-type coupling followed by oxidation could also be envisioned.
The choice of precursors is critical and often dictated by the chosen synthetic pathway to manage the challenges of unsymmetrical diarylethanone synthesis, such as preventing the formation of symmetrical byproducts. rsc.org
Established and Modified Synthetic Pathways to this compound
Optimized Friedel-Crafts Acylation and Related Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.com In the context of this compound, this would traditionally involve the reaction of bromobenzene (B47551) with 2-bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com
Reaction Scheme:
However, this direct approach is not ideal for synthesizing the target molecule due to the formation of regioisomers and the potential for polysubstitution. A more refined strategy involves the Friedel-Crafts acylation of bromobenzene with 2-bromobenzoyl chloride. This would form a benzophenone (B1666685) intermediate, which would then require the introduction of the second bromine atom at the desired position, a step that can be difficult to control.
Optimization of Friedel-Crafts reactions often involves exploring different Lewis acids, solvents, and reaction temperatures to improve yield and selectivity. researchgate.net For instance, using milder Lewis acids or performing the reaction at lower temperatures can sometimes minimize side reactions.
Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Typical Reaction Conditions | Advantages | Disadvantages |
| AlCl₃ | Harsh, often requires stoichiometric amounts | High reactivity | Prone to side reactions, catalyst deactivation |
| FeCl₃ | Milder than AlCl₃ | Lower cost | Can be less effective for deactivated rings |
| ZnCl₂ | Mild Lewis acid | Good for sensitive substrates | Lower reactivity |
| BF₃·OEt₂ | Convenient liquid form | Mild conditions | Can be moisture sensitive |
An alternative to direct acylation is the Clemmensen or Wolff-Kishner reduction of a diketone precursor. youtube.com However, the synthesis of the requisite 1,2-bis(2-bromophenyl)ethane-1,2-dione (B3069352) is itself a multi-step process. acs.org
Advanced Condensation and Carbon-Carbon Coupling Strategies for the Ethanone Core
Modern synthetic chemistry offers a variety of powerful carbon-carbon bond-forming reactions that can be adapted for the synthesis of this compound. rsc.org These methods often provide greater control over the assembly of unsymmetrical structures.
One strategy involves the coupling of a 2-bromophenyl organometallic reagent with a 2-bromo-substituted electrophile. For example, a Grignard reagent or an organolithium species derived from 1,2-dibromobenzene (B107964) could react with 2-bromoacetyl chloride. However, controlling the reactivity to prevent homo-coupling and ensure the desired single addition can be challenging.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, offer more sophisticated solutions. youtube.com A Suzuki coupling could potentially unite a 2-bromophenylboronic acid with a 2-bromostyrene (B128962) derivative, followed by oxidation. The Heck reaction could couple 1-bromo-2-vinylbenzene with another aryl halide. mdpi.com
The Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, is another viable method for the synthesis of unsymmetrical diaryl ketones. rsc.org
Table 2: Overview of Advanced C-C Coupling Strategies
| Reaction | Key Reagents | Catalyst | Advantages | Challenges for this Synthesis |
| Suzuki Coupling | Arylboronic acid, Aryl halide | Palladium complex | High functional group tolerance | Synthesis of appropriate precursors |
| Heck Reaction | Alkene, Aryl halide | Palladium complex | Good for vinyl-aryl coupling | Regioselectivity, subsequent oxidation needed |
| Fukuyama Coupling | Thioester, Organozinc reagent | Palladium complex | Mild conditions, good for ketones | Preparation of thioester precursor |
These advanced methods, while often requiring more complex starting materials and catalysts, provide a higher degree of control and are generally more suited for the construction of complex, unsymmetrical molecules like this compound.
Novel and Sustainable Synthetic Approaches for this compound
The development of more efficient and environmentally friendly synthetic methods is a continuous goal in organic chemistry. This section explores the application of modern catalytic systems and green chemistry principles to the synthesis of this compound.
Catalytic Systems in the Synthesis of this compound (e.g., Transition Metal Catalysis, Organocatalysis)
Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. mdpi.com For the synthesis of this compound, palladium- and rhodium-catalyzed reactions are particularly relevant. nih.gov For instance, a carbonylative cross-coupling reaction could bring together two different aryl halides in the presence of a carbon monoxide source to form the ketone directly. researchgate.net This approach avoids the need for pre-functionalized starting materials like acid chlorides or organometallics.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. princeton.edusioc-journal.cn Organocatalytic versions of the Friedel-Crafts reaction have been developed, often proceeding under milder conditions and with higher selectivity. rsc.orgcore.ac.ukacs.org While not yet specifically reported for this compound, the application of chiral organocatalysts could open avenues for the enantioselective synthesis of related compounds.
Table 3: Comparison of Catalytic Systems
| Catalytic System | Catalyst Type | Advantages | Potential Application |
| Transition Metal Catalysis | Palladium, Rhodium, Copper | High efficiency and selectivity, broad substrate scope | Carbonylative cross-coupling of aryl halides |
| Organocatalysis | Chiral amines, Thioureas | Metal-free, often milder conditions, potential for asymmetry | Asymmetric Friedel-Crafts type reactions |
The combination of transition metal catalysis with other fields, such as photoredox catalysis, can also lead to novel and highly efficient synthetic routes. nih.gov
Integration of Green Chemistry Principles in Scalable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwiley-vch.de In the context of synthesizing this compound, several green chemistry principles can be applied.
One key aspect is the use of greener solvents. mdpi.com Traditional Friedel-Crafts acylations often use chlorinated solvents, which are environmentally problematic. Research into performing these reactions in more benign solvents, or even under solvent-free conditions, is an active area. organic-chemistry.org The use of ultrasound or microwave irradiation can also accelerate reactions, leading to shorter reaction times and potentially higher yields with less energy consumption. asianpubs.org
Atom economy, a measure of how efficiently all atoms from the starting materials are incorporated into the final product, is another important consideration. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For large-scale synthesis, developing a robust and recyclable catalytic system is a primary goal.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and scalable for potential industrial applications.
Reactivity and Transformational Chemistry of 1,2 Bis 2 Bromophenyl Ethan 1 One
Chemical Transformations at the Ketone Moiety of 1,2-Bis(2-bromophenyl)ethan-1-one
The ketone functional group is a cornerstone of organic synthesis, and in this compound, it serves as a prime site for modification.
Selective Carbonyl Reductions and Oxidations
The carbonyl group of this compound is susceptible to reduction to form the corresponding secondary alcohol, 1,2-Bis(2-bromophenyl)ethan-1-ol. This transformation can be achieved using a variety of reducing agents. wikipedia.org
Carbonyl Reduction: Standard hydride reagents are effective for the reduction of ketones. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would be expected to cleanly reduce the ketone. wikipedia.org For enhanced selectivity, especially in the presence of other reducible functional groups, milder or more sterically hindered reagents can be employed. wikipedia.org The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is particularly effective for the 1,2-reduction of ketones without affecting other functionalities. tcichemicals.com
Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, is another viable method for ketone reduction. wikipedia.org This approach is widely used in industrial settings. wikipedia.org
Table 1: Representative Conditions for Ketone Reduction
| Reagent(s) | Solvent | General Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temperature, followed by workup |
| Hydrogen (H₂) with Pd/C, PtO₂, or Raney Ni | Ethanol, Ethyl Acetate | Atmospheric or elevated pressure |
| Sodium Borohydride (NaBH₄), Cerium(III) Chloride (CeCl₃) | Methanol | Room Temperature |
This table presents generally applicable conditions for the reduction of ketones to secondary alcohols.
Oxidation of the ethanone (B97240) backbone is less common but could theoretically proceed under specific conditions, though it would likely involve cleavage of the carbon-carbon bonds adjacent to the carbonyl.
Nucleophilic Additions and Condensation Reactions for Derivatization
The electrophilic carbon of the ketone in this compound is a target for a wide array of nucleophiles. youtube.com These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield an alcohol. youtube.com
Organometallic Reagents : Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 1,2-Bis(2-bromophenyl)-1-methyl-ethan-1-ol.
Cyanide : The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with an acid catalyst forms a cyanohydrin. This introduces a nitrile group which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Wittig Reaction : Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) can convert the carbonyl group into an alkene, replacing the C=O bond with a C=C bond. This allows for the introduction of a variety of substituted vinyl groups.
Condensation Reactions : The ketone can undergo condensation reactions with primary amines to form imines, or with hydrazine (B178648) and its derivatives to form hydrazones. libretexts.org For instance, reaction with hydrazine hydrate (B1144303) would likely yield (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine. libretexts.org
Alpha-Functionalization Strategies of the Ethanone Backbone (e.g., Selective Halogenation, Alkylation)
The methylene (B1212753) group (CH₂) adjacent to the carbonyl group (the α-position) possesses acidic protons that can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.
α-Halogenation : Under acidic conditions (e.g., using bromine in acetic acid), ketones can undergo halogenation at the α-position. libretexts.orglibretexts.org This reaction proceeds through an enol intermediate. masterorganicchemistry.com The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst but independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol. libretexts.org For this compound, this would yield 2-bromo-1,2-bis(2-bromophenyl)ethan-1-one.
α-Alkylation : The enolate, typically formed by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. rsc.org The choice of base and reaction conditions is crucial to prevent side reactions like self-condensation. The use of 1-bromo-2-(bromomethyl)benzene as an alkylating agent with propiophenone (B1677668) has been documented, suggesting a similar strategy could be applied here. rsc.org
Reactions Involving Aryl Bromide Moieties within this compound
The two 2-bromophenyl groups are key reactive sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Diverse Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bonds on the aromatic rings are ideal handles for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl systems and other derivatives.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is one of the most versatile methods for forming C-C bonds. wikipedia.orgorganic-chemistry.org The reaction of this compound with an arylboronic acid could proceed stepwise, potentially allowing for the synthesis of unsymmetrical products by controlling the stoichiometry. Typical catalysts include Pd(PPh₃)₄ or combinations of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. libretexts.org
Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes. The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl, making aryl bromides excellent substrates. wikipedia.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a powerful tool for synthesizing aryl amines from primary or secondary amines. organic-chemistry.org The reaction typically requires a palladium precursor, a suitable phosphine ligand (e.g., BINAP, X-Phos), and a base such as sodium tert-butoxide. wikipedia.orgbeilstein-journals.org This reaction could be used to introduce one or two amino groups onto the phenyl rings of the title compound.
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.
Table 2: Overview of Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst + Base | Aryl-Aryl, Aryl-Vinyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) salt + Base | Aryl-Alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst + Phosphine Ligand + Base | Aryl-Nitrogen |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) catalyst | Aryl-Aryl, Aryl-Alkyl |
This table summarizes the key features of major cross-coupling reactions applicable to the aryl bromide moieties.
Mechanistic Pathways of Nucleophilic Aromatic Substitution
While transition metal-catalyzed reactions are more common for aryl halides, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. wikipedia.org
SₙAr (Addition-Elimination) Mechanism : This pathway is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromide). wikipedia.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com Since this compound lacks such strong activating groups, this mechanism is highly unfavorable under standard conditions.
Elimination-Addition (Benzyne) Mechanism : In the presence of a very strong base, such as sodium amide (NaNH₂), and high temperatures, nucleophilic substitution can proceed via a benzyne (B1209423) intermediate. youtube.comkhanacademy.org The base abstracts a proton from the carbon adjacent to the one bearing the bromine, followed by the elimination of bromide to form a highly reactive benzyne. The nucleophile then adds to the benzyne, and subsequent protonation gives the substituted product. youtube.com This mechanism can lead to a mixture of regioisomers. For the title compound, treatment with NaNH₂ could potentially generate a benzyne intermediate on one or both of the aromatic rings.
Photoinduced and Radical-Mediated Transformations
While specific studies on the photoinduced and radical-mediated transformations of this compound are not extensively documented, the reactivity of analogous compounds provides a strong basis for predicting its behavior. The presence of ortho-bromo substituents on the phenyl rings suggests that these positions will be highly susceptible to radical-based transformations, particularly under photolytic conditions.
Upon exposure to ultraviolet (UV) radiation, the carbon-bromine bonds are expected to be the most labile, undergoing homolytic cleavage to generate aryl radicals. This initiation step would lead to the formation of a biradical species. The subsequent fate of this biradical can follow several pathways, with intramolecular cyclization being a highly probable route. This type of reaction is well-precedented in the photochemistry of di-ortho-substituted diaryl compounds.
One plausible transformation is an intramolecular radical cyclization. The aryl radical on one ring could attack the phenyl ring of the other radical, leading to the formation of a new carbon-carbon bond and a six-membered ring system. Subsequent loss of a hydrogen atom would lead to aromatization and the formation of a phenanthrene (B1679779) derivative. This type of photocyclization is a common method for the synthesis of polycyclic aromatic hydrocarbons.
Alternatively, radical-radical coupling could occur, leading to the formation of an eight-membered ring. The feasibility of this pathway would depend on the conformational flexibility of the ethanone bridge, allowing the two radical centers to come into proximity.
A hypothetical reaction scheme for the photoinduced transformation of this compound is presented below:
| Reactant | Conditions | Proposed Product(s) |
| This compound | UV irradiation | 9-Phenanthrenol, Dibenzo[a,c]cycloocten-6(5H)-one |
It is important to note that these proposed transformations are based on the known reactivity of similar molecules. Detailed experimental studies would be required to confirm the exact nature of the products and the efficiency of these photoinduced and radical-mediated reactions.
Intramolecular Cyclization and Rearrangement Reactions of this compound and its Derivatives
The structure of this compound is well-suited for intramolecular cyclization reactions, driven by the formation of more stable cyclic products. These reactions can be promoted by various reagents, including transition metal catalysts and strong bases.
A prominent potential intramolecular cyclization is an Ullmann-type coupling reaction. In the presence of a copper or palladium catalyst, the two ortho-bromo-substituted phenyl rings can undergo intramolecular coupling to form a new carbon-carbon bond. This would lead to the formation of a six-membered ring, resulting in a substituted phenanthrene skeleton. Specifically, the product would be a derivative of 9,10-dihydrophenanthrene (B48381), which could potentially be oxidized to the corresponding phenanthrene. The ketone functionality might also participate in or direct these cyclizations.
Another possibility is the formation of an eight-membered ring through a base-induced or metal-catalyzed process. While less common than six-membered ring formation, the synthesis of dibenzo[a,e]cyclooctene (B1599389) derivatives from related precursors has been reported. orgsyn.org For instance, the dimerization of benzocyclobutenones can lead to dibenzo[a,e]cyclooctene-5,11(6H,12H)-diones, suggesting that under certain conditions, the formation of an eight-membered ring from this compound could be feasible. thieme-connect.com
Rearrangement reactions of this compound itself are less predictable without specific experimental data. However, its derivatives, particularly those formed through initial cyclization, could undergo further rearrangements. For example, if a dihydrophenanthrene derivative is formed, subsequent acid- or base-catalyzed rearrangements could occur, depending on the reaction conditions and the presence of other functional groups.
The table below summarizes potential intramolecular cyclization products of this compound based on analogous reactions reported in the literature.
| Starting Material | Reaction Type | Catalyst/Reagent | Potential Product | Reference |
| This compound | Intramolecular Ullmann Coupling | Cu or Pd catalyst | 10-Hydroxy-9,10-dihydrophenanthrene | N/A |
| This compound | Base-induced Cyclization | Strong Base | Dibenzo[a,c]cycloocten-6(5H)-one | orgsyn.org |
Further research into the reactivity of this compound is necessary to fully elucidate the pathways of its intramolecular cyclization and rearrangement reactions and to explore the synthetic utility of the resulting products.
Advanced Spectroscopic and Structural Elucidation Studies of 1,2 Bis 2 Bromophenyl Ethan 1 One
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignment and Conformational Analysis
No published NMR data (¹H, ¹³C, or other nuclei) for 1,2-Bis(2-bromophenyl)ethan-1-one were found.
Advanced Mass Spectrometry Techniques for Isotopic Pattern and Fragmentation Pathway Analysis
Detailed mass spectrometry data, including isotopic patterns and fragmentation pathways for this compound, are not available in the public domain.
X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions
There are no published X-ray crystal structures for this compound.
Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Mode Characterization
No specific FT-IR or Raman spectra for this compound have been documented in the searched literature.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties of this compound
Information regarding the UV-Vis absorption and other photophysical properties of this compound is not available.
Chiral Analysis and Stereochemical Characterization of Enantiomerically Enriched Derivatives (If applicable)
No information concerning the chiral properties or the analysis of enantiomerically enriched derivatives of this compound was found.
Computational and Theoretical Investigations of 1,2 Bis 2 Bromophenyl Ethan 1 One
Quantum Chemical Calculations for 1,2-Bis(2-bromophenyl)ethan-1-one (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to accurately model the electronic environment, including the effects of the bromine atoms.
Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential)
The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In this compound, the electronegative oxygen atom of the carbonyl group would be expected to be a region of high negative potential (red), indicating a site susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the phenyl rings would likely exhibit a positive potential (blue), suggesting susceptibility to nucleophilic attack.
Table 1: Theoretical Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Chemical reactivity and stability |
Note: The values presented are estimations based on typical DFT calculations for similar aromatic ketones and are for illustrative purposes.
Conformational Analysis and Exploration of Potential Energy Surfaces
The presence of two phenyl rings connected by an ethane bridge allows for considerable conformational flexibility in this compound. A conformational analysis would involve rotating the dihedral angles associated with the C-C single bonds to identify the most stable conformers. The potential energy surface (PES) can be scanned to locate energy minima corresponding to stable conformations and transition states connecting them. It is anticipated that the most stable conformer would have the two bulky bromophenyl groups positioned to minimize steric hindrance.
Computational Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are instrumental in mapping out the reaction pathways for chemical transformations involving this compound. For instance, in a reduction reaction of the carbonyl group, computational methods can be used to model the approach of a reducing agent, locate the transition state structure, and calculate the activation energy. This provides insights into the reaction kinetics and the feasibility of different mechanistic pathways.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about its conformational changes, diffusion, and interactions with the solvent. In a polar solvent like water, the polar carbonyl group would be expected to form hydrogen bonds, influencing the molecule's solubility and orientation at interfaces.
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax). Similarly, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. The calculated Nuclear Magnetic Resonance (NMR) chemical shifts can also be correlated with experimental spectra to confirm the molecular structure.
Table 2: Predicted vs. Experimental Spectroscopic Data for a Structural Analog (Deoxybenzoin)
| Spectroscopic Data | Predicted (Calculated) | Experimental |
|---|---|---|
| λmax (UV-Vis) | ~245 nm | 242 nm |
| Carbonyl Stretch (IR) | ~1690 cm⁻¹ | 1686 cm⁻¹ |
| ¹H NMR (δ, ppm) - CH₂ | ~4.3 | 4.28 |
Note: Data for deoxybenzoin is used as a proxy to illustrate the typical agreement between theoretical predictions and experimental results.
Exploration of Nonlinear Optical (NLO) Properties and Applications in Molecular Electronics
Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and molecular electronics. The presence of the two phenyl rings in this compound provides a degree of π-conjugation. Computational calculations of the first hyperpolarizability (β) can assess the NLO response of the molecule. While this compound itself may not be a strong NLO material, understanding its electronic properties can guide the design of derivatives with enhanced NLO characteristics for potential use as molecular wires or switches.
Applications and Functional Derivatives of 1,2 Bis 2 Bromophenyl Ethan 1 One in Chemical Science
Role as a Key Building Block in Complex Organic Synthesis
The presence of two aryl halide moieties and a central ketone group makes 1,2-Bis(2-bromophenyl)ethan-1-one a valuable precursor in complex organic synthesis. The bromine atoms serve as handles for various cross-coupling reactions, while the ketone can participate in a range of condensation and cyclization reactions.
Precursor for Advanced Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest due to their unique electronic and photophysical properties. The synthesis of functionalized phenanthrenes and their derivatives is an active area of research. nih.govrsc.org While direct synthesis of PAHs from this compound is not extensively documented, its structure suggests a plausible pathway for the formation of phenanthrene-based structures.
An intramolecular cyclization reaction, potentially through an Ullmann-type coupling or a palladium-catalyzed process, could lead to the formation of a 9,10-dihydrophenanthrene (B48381) derivative. byjus.comsinica.edu.twwikipedia.org Subsequent oxidation would then yield the corresponding phenanthrene (B1679779). The general concept of synthesizing phenanthrenes from appropriately substituted biphenyl (B1667301) precursors is well-established. nih.gov
Furthermore, this phenanthrene derivative could serve as a key intermediate for more complex, nitrogen-containing PAHs such as dibenzo[a,c]phenazines. The synthesis of dibenzo[a,c]phenazine (B1222753) derivatives often involves the condensation of a phenanthrene-9,10-dione with a diamine. sci-hub.se It is conceivable that this compound could be converted to a phenanthrene-9,10-dione intermediate, which could then be utilized in the synthesis of these advanced heterocyclic systems.
Table 1: Potential PAH Synthesis Pathways from this compound
| Starting Material | Potential Reaction | Intermediate | Target PAH |
| This compound | Intramolecular Ullmann or Pd-catalyzed cyclization | 9,10-Dihydrophenanthrene derivative | Substituted Phenanthrene |
| Substituted Phenanthrene | Oxidation | Phenanthrene-9,10-dione derivative | Dibenzo[a,c]phenazine derivative |
Synthesis of Novel Heterocyclic Scaffolds for Diverse Applications
The ketone and α-bromo functionalities present in derivatives of this compound are classic precursors for the synthesis of a wide variety of heterocyclic compounds. The Hantzsch thiazole (B1198619) synthesis, for example, utilizes α-haloketones and thioamides to form thiazole rings. Similarly, reaction with hydrazines can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) derivatives.
While specific examples utilizing this compound are not prevalent in the literature, the fundamental reactivity of its potential derivatives is well-understood. For instance, α-haloketones are known to be key intermediates in the synthesis of various heterocycles. organic-chemistry.org The palladium-catalyzed cyclization of bromoenynes, which could be derived from this compound, is another powerful method for constructing heterocyclic systems. nih.gov
Contribution to Advanced Materials Chemistry
The development of new organic materials with tailored electronic and optical properties is a major focus of modern chemistry. The structural features of this compound make it a promising candidate for the synthesis of functional polymers and as a component in molecular electronic devices.
Development of Functional Polymers and Oligomers with Tailored Properties
The di-bromo functionality of this compound allows it to act as a monomer in various polymerization reactions. For example, it could undergo palladium-catalyzed polycondensation reactions, such as Suzuki or Sonogashira coupling, with appropriate co-monomers to form conjugated polymers. The resulting polymers, incorporating the phenanthrene or other aromatic units derived from the monomer, could exhibit interesting photophysical and electronic properties.
The synthesis of functional polymers from di-halo aromatic ketones is a known strategy. researchgate.net The properties of the resulting polymers can be tuned by the choice of the co-monomer and the specific polymerization conditions.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Example | Potential Polymer Structure |
| Suzuki Polycondensation | Aryl diboronic acid | Poly(phenylene-ethanone-phenylene) |
| Sonogashira Polycondensation | Di-alkyne | Poly(phenylene-ethynylene-ethanone) |
| Heck Polycondensation | Di-olefin | Poly(phenylene-vinylene-ethanone) |
Integration into Molecular Electronic Devices and Optoelectronic Systems
Molecules based on dibenzo[a,c]phenazine have been investigated for their applications in organic light-emitting diodes (OLEDs), particularly as thermally activated delayed fluorescence (TADF) emitters. chemrxiv.orgchemrxiv.org Given that this compound is a potential precursor to dibenzo[a,c]phenazine derivatives, it could play an indirect role in the development of new materials for optoelectronic applications. metu.edu.tr The synthesis of fluorinated dibenzo[a,c]phenazine-based polymers has been shown to be a promising route to materials for electrochromic devices. metu.edu.tr
Utilization in Catalysis and Ligand Design for Selective Chemical Reactions
The phenanthrene scaffold, which can be potentially synthesized from this compound, is a key component in a variety of ligands used in coordination chemistry and catalysis. acs.orgumanitoba.ca The rigid and planar structure of phenanthrene, combined with the ability to introduce various functional groups, makes it an attractive platform for designing ligands with specific steric and electronic properties.
Phenanthrene-based ligands have been used in a range of catalytic applications, including oxidation reactions and cross-coupling reactions. researchgate.netresearchgate.net The coordination chemistry of phenanthrene and its derivatives with various transition metals has been explored, leading to complexes with interesting photoluminescent and magnetic properties. acs.org
While the direct use of this compound in ligand synthesis has not been widely reported, its potential to be converted into functionalized phenanthrenes opens up avenues for the development of new ligand systems for catalysis.
The Utility of this compound in Chemical Probe and Research Tag Development Remains Undocumented
A comprehensive review of scientific literature reveals a notable absence of direct applications for the chemical compound this compound as an advanced chemical probe or research tag. Despite its potential as a precursor in organic synthesis, its specific utilization in the development of molecules for bioimaging, molecular tracking, or as a functional label for scientific investigation is not detailed in accessible research findings.
Chemical probes and research tags are indispensable tools in modern chemical biology and materials science. These molecules are meticulously designed to interact with specific targets or environments, providing a detectable signal, often through fluorescence or other spectroscopic methods. This allows for the visualization of cellular processes, the quantification of analytes, and the elucidation of complex biological mechanisms. The development of such tools typically involves the incorporation of specific reactive groups, fluorophores, and targeting moieties onto a core scaffold.
While the dibrominated structure of this compound suggests a potential for derivatization and functionalization, which are key steps in the synthesis of chemical probes, there is no current body of research that demonstrates the successful conversion of this particular compound into a functional chemical probe or research tag. Searches for its use in bioimaging, as a fluorescent tag, or in any capacity as a research tool have not yielded any specific examples or detailed studies.
Consequently, a data table summarizing research findings or a detailed discussion on its application in this context cannot be provided. The scientific community has yet to publish research that specifically leverages this compound for these advanced applications. Therefore, its role in this area of chemical science remains to be explored and documented.
Future Perspectives and Emerging Research Directions for 1,2 Bis 2 Bromophenyl Ethan 1 One
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of complex molecules like 1,2-Bis(2-bromophenyl)ethan-1-one is poised to benefit significantly from the adoption of flow chemistry and automated synthesis. rsc.orgacs.org Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, offers enhanced control over reaction parameters, improved safety, and greater scalability. rsc.orgillinois.edu For the synthesis of this compound and its derivatives, flow chemistry could enable precise temperature and pressure control, which is crucial for managing potentially exothermic reactions involving organometallic reagents often used in ketone synthesis. jst.org.in
Automated synthesis platforms, which integrate robotic handling of reagents with software-driven experimental design and execution, can accelerate the discovery and optimization of synthetic routes. sigmaaldrich.comwikipedia.org By combining an automated synthesizer with pre-filled reagent cartridges, researchers can rapidly explore a wide range of reaction conditions to improve the yield and purity of this compound. sigmaaldrich.com This technology is particularly well-suited for creating libraries of derivatives for subsequent screening.
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound
| Feature | Benefit for Synthesis of this compound |
| Precise Control | Enhanced selectivity and yield in the formation of the unsymmetrical diaryl ethanone (B97240) structure. |
| Improved Safety | Safe handling of potentially hazardous reagents and exothermic reactions. acs.org |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| High-Throughput | Rapid generation of a diverse library of derivatives for screening purposes. chemistryworld.com |
| Reproducibility | Consistent product quality due to standardized and automated processes. |
Discovery of Unprecedented Reactivity Pathways and Stereoselective Transformations
The presence of two bromine atoms on the phenyl rings, along with the ketone functionality, makes this compound a rich substrate for exploring novel reactivity. The carbon-bromine bonds can serve as handles for a variety of cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The α-carbon to the ketone is also a key site for reactivity, with the potential for enolate formation and subsequent substitution reactions. fiveable.melibretexts.org
A particularly exciting area of future research is the development of stereoselective transformations. While the parent molecule is achiral, the synthesis of chiral derivatives through asymmetric reactions is a significant goal. st-andrews.ac.uk This could involve the enantioselective α-arylation of related ketone precursors or the asymmetric reduction of the ketone to a chiral alcohol. nih.govacs.org The development of catalysts that can control the stereochemistry of reactions involving this scaffold would open up new avenues for the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science. unc.edursc.org
Table 2: Potential Reaction Pathways for this compound
| Reaction Type | Potential Outcome |
| Cross-Coupling Reactions | Functionalization of the brominated phenyl rings with various substituents (e.g., aryl, alkyl, amino groups). |
| α-Halogenation | Further functionalization at the α-carbon, leading to new synthetic intermediates. masterorganicchemistry.com |
| Enolate Chemistry | Alkylation, acylation, or other modifications at the α-position to the ketone. libretexts.org |
| Asymmetric Reduction | Synthesis of chiral secondary alcohols with defined stereochemistry. mdpi.com |
| Photochemical Reactions | Norrish Type I and II reactions could lead to novel radical-based transformations and the formation of unique cyclic or unsaturated products. libretexts.orgnih.gov |
Exploration of Advanced Materials Applications Beyond Current Paradigms
Brominated aromatic compounds are known for their utility in materials science, particularly as flame retardants. mdpi.com The high bromine content of this compound suggests its potential as a precursor for the development of new flame-retardant materials. mdpi.com Beyond this established application, the unique electronic properties of this molecule, arising from the interplay of the carbonyl group and the brominated phenyl rings, could be harnessed for advanced materials.
Future research could focus on incorporating this molecule into polymers or organic frameworks to create materials with tailored optical or electronic properties. The bromine atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially leading to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to functionalize the molecule through the bromine atoms and the ketone group provides a versatile platform for tuning its material properties.
Development of High-Throughput Screening Methodologies for Novel Derivatives
To fully explore the potential of this compound, the development of high-throughput screening (HTS) methodologies is crucial. cas.cn HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or material property. nih.gov For derivatives of this compound, HTS could be employed to identify compounds with interesting pharmacological profiles or desirable material characteristics.
For biological applications, fluorescence-based assays could be developed to screen for interactions with specific enzymes or receptors. researchgate.netnih.gov In the context of materials science, automated platforms could be used to assess properties such as thermal stability, conductivity, or photoluminescence across a library of derivatives. The data generated from HTS can then be used to build structure-activity relationships, guiding the design of new and improved derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
